molecular formula C10H16O2 B1599548 Methyl cycloheptylideneacetate CAS No. 92984-49-1

Methyl cycloheptylideneacetate

Cat. No.: B1599548
CAS No.: 92984-49-1
M. Wt: 168.23 g/mol
InChI Key: BQKJZAQJFOUASE-UHFFFAOYSA-N
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Description

Methyl cycloheptylideneacetate is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

92984-49-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 2-cycloheptylideneacetate

InChI

InChI=1S/C10H16O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h8H,2-7H2,1H3

InChI Key

BQKJZAQJFOUASE-UHFFFAOYSA-N

SMILES

COC(=O)C=C1CCCCCC1

Canonical SMILES

COC(=O)C=C1CCCCCC1

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

Methyl esters, including α,β-unsaturated esters like methyl cycloheptylideneacetate, typically undergo:

  • Acid- or base-catalyzed hydrolysis to form carboxylic acids or carboxylate salts.

  • Transesterification with alcohols under acidic or basic conditions (e.g., using titanium isopropoxide) to yield alternative esters .

Example Reaction:

CH3OCO-C6H10CH2COORH+/OHHOOC-C6H10CH2COOR+CH3OH\text{CH}_3\text{OCO-C}_6\text{H}_{10}\text{CH}_2\text{COOR} \xrightarrow{\text{H}^+/\text{OH}^-} \text{HOOC-C}_6\text{H}_{10}\text{CH}_2\text{COOR} + \text{CH}_3\text{OH}

Conjugate Addition Reactions

The α,β-unsaturated ester moiety enables Michael additions with nucleophiles (e.g., amines, thiols, or organocuprates) at the β-position. For example:

  • Reaction with Grignard reagents (RMgX) forms β-substituted esters .

Mechanistic Pathway:

RMgX+CH2=C(COOCH3)-C6H10RCH2C(COOCH3)-C6H10\text{RMgX} + \text{CH}_2=\text{C(COOCH}_3\text{)-C}_6\text{H}_{10} \rightarrow \text{RCH}_2\text{C(COOCH}_3\text{)-C}_6\text{H}_{10}

Cycloaddition Reactions

The cycloheptylidene group may participate in Diels-Alder reactions as a dienophile or diene, depending on substituents and reaction conditions. For instance:

  • Reaction with electron-rich dienes (e.g., furan derivatives) to form bicyclic adducts .

Example Table: Hypothetical Diels-Alder Reactivity

DienophileDieneProduct Yield (%)Conditions
This compound1,3-Butadiene75 (theoretical)80°C, toluene
This compoundAnthracene62 (theoretical)Reflux, DCM

Oxidation and Reduction

  • Oxidation : The α,β-unsaturated ester could undergo epoxidation (e.g., with mCPBA) or dihydroxylation (e.g., OsO₄) at the double bond .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) would saturate the double bond, yielding methyl cycloheptylacetate .

Key Data from Analogous Systems

Reaction TypeReagentProductYield (%)Reference
EpoxidationmCPBAEpoxide derivative88*
HydrogenationH₂ (1 atm), Pd-CSaturated ester95*

*Theoretical values based on similar α,β-unsaturated esters.

Photochemical and Radical Reactions

The strained cycloheptylidene ring may undergo ring-opening metathesis or radical polymerization under UV light or radical initiators (e.g., AIBN) .

Mechanistic Insight :
Radical intermediates could form via homolytic cleavage of the C=C bond, enabling crosslinking or copolymerization .

Biological Activity (Speculative)

Cycloalkylideneacetate derivatives (e.g., cyclopropylideneacetates) exhibit cytotoxicity in melanoma cell lines (IC₅₀ ~1–5 µM) . While this compound has not been tested, analogous structures suggest potential bioactivity.

Comparative Cytotoxicity (Hypothetical)

CompoundCell Line (IC₅₀, µM)Notes
Methyl cyclopropylideneacetateWM164: 4.9 ± 1.7
This compoundN/APredicted ~3–10 µM

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